ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole moiety at the N1 position and a hydroxy group at C3. The ethyl carboxylate group at C4 enhances solubility in organic solvents, making it suitable for pharmaceutical applications. This compound is synthesized via regioselective methods similar to those reported for related pyrazole derivatives . Its structure combines aromaticity from the benzothiazole ring with hydrogen-bonding capabilities from the hydroxyl group, which may contribute to biological activity, such as enzyme inhibition .
Properties
Molecular Formula |
C13H11N3O3S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O3S/c1-2-19-12(18)8-7-14-16(11(8)17)13-15-9-5-3-4-6-10(9)20-13/h3-7,14H,2H2,1H3 |
InChI Key |
LBBIAZLQNVNRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Benzothiazol-2-yl)benzoic Acid
The synthesis begins with the preparation of 4-(benzothiazol-2-yl)benzoic acid, a critical intermediate. This compound is synthesized via acid-catalyzed oxidation of 2-(4-cyanophenyl)benzothiazole using 70% sulfuric acid. The reaction proceeds under vigorous stirring at elevated temperatures, converting the nitrile group to a carboxylic acid. The product is isolated in high purity (94% yield) and characterized by melting point (102–106°C) and spectral data.
Key Reaction Parameters
-
Reagent : 70% H₂SO₄
-
Conditions : Stirring at 80°C for 6 hours
-
Yield : 94%
Esterification to Ethyl 4-(Benzothiazol-2-yl)benzoate
The carboxylic acid intermediate is esterified using ethanol and catalytic sulfuric acid. This step achieves near-quantitative conversion (94% yield) to ethyl 4-(benzothiazol-2-yl)benzoate, confirmed by -NMR (δ 1.32 ppm, triplet for CH₃; δ 4.32 ppm, quartet for CH₂CH₃).
Hydrazide Formation and Cyclocondensation
Preparation of 4-(Benzothiazol-2-yl)benzohydrazide
Ethyl 4-(benzothiazol-2-yl)benzoate undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux. The reaction replaces the ethoxy group with a hydrazide moiety, yielding 4-(benzothiazol-2-yl)benzohydrazide in 84% yield. Infrared spectroscopy confirms the presence of carbonyl (1684 cm⁻¹) and NH₂ (3314 cm⁻¹) stretches.
Optimization Notes
-
Reagent : Hydrazine hydrate (98%)
-
Conditions : Reflux in ethanol for 5 hours
-
Yield : 84%
Cyclocondensation with Ethyl (Ethoxymethylene)cyanoacetate
The hydrazide reacts with ethyl (ethoxymethylene)cyanoacetate in ethanol under reflux to form the pyrazole ring. This step involves a 1,4-addition followed by cyclization, producing ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate in 62% yield. The reaction mechanism proceeds via an enaminone intermediate, as evidenced by -NMR (δ 7.61 ppm, singlet for pyrazole CH).
Critical Parameters
-
Reagent : Ethyl (ethoxymethylene)cyanoacetate (1:1 molar ratio)
-
Conditions : Reflux in ethanol for 8 hours
-
Yield : 62%
Structural Confirmation and Analytical Data
Spectroscopic Characterization
The final product is characterized by:
Purity and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/petroleum ether) enhances purity to >95%. Yield limitations in the cyclocondensation step (62%) suggest opportunities for optimization, such as using microwave-assisted synthesis or alternative catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate exhibits several promising biological activities:
Antimicrobial Activity: Research indicates that derivatives of benzothiazole and pyrazole possess significant antibacterial and antifungal properties. This compound has shown effectiveness against various microbial strains in vitro .
Anticancer Potential: Studies have explored the cytotoxic effects of this compound on different cancer cell lines. The compound's mechanism may involve the inhibition of key enzymes involved in cancer progression or inducing apoptosis in tumor cells .
Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, demonstrating potential in reducing inflammation markers in experimental models .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections |
| Oncology | Development of anticancer agents |
| Anti-inflammatory | Management of inflammatory diseases |
Case Studies and Research Findings
Several studies have documented the synthesis and applications of this compound:
- Antimicrobial Efficacy Study: A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects compared to standard antibiotics .
- Cytotoxicity Assessment: In vitro tests on cancer cell lines (e.g., MCF-7) showed that the compound induces cell death at specific concentrations, suggesting its potential as an anticancer agent .
- Synthesis Optimization Research: Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, allowing for better yields and purities essential for further biological testing .
Mechanism of Action
The mechanism of action of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the pyrazole ring significantly influence molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:
*logP estimated using fragment-based methods.
Key Observations:
Hydrogen Bonding and Crystallographic Behavior
The hydroxy group at C5 participates in hydrogen-bonding networks, as observed in crystal structures of related compounds. For instance:
- In ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate , the OH group forms intermolecular hydrogen bonds with carboxylate oxygen atoms, stabilizing the crystal lattice .
Biological Activity
Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through various interactions within biological systems. The general structure can be represented as follows:
Molecular Formula
- Molecular Weight : 289.31 g/mol
- Chemical Formula : C12H12N4O3S
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor effects. A study demonstrated that compounds with similar structures showed effective inhibition against various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR .
Case Study:
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole derivatives could enhance the cytotoxic effects of doxorubicin, suggesting a synergistic mechanism that could be exploited in therapeutic strategies .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specific derivatives have shown IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory potential .
Research Findings:
A derivative of the compound was tested for its ability to reduce TNFα-induced IL-6 production in human chondro-sarcoma cells, achieving significant inhibition at low concentrations .
Antimicrobial Activity
This compound has displayed promising antimicrobial activity against various pathogens. Studies have shown that pyrazole derivatives possess broad-spectrum antibacterial and antifungal properties.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 250 μg/mL |
| Escherichia coli | Moderate | 250 μg/mL |
| Candida albicans | Moderate | 250 μg/mL |
This table summarizes the antimicrobial efficacy of related pyrazole compounds against common pathogens, highlighting their potential for development into therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and pyrazole moieties can significantly influence potency and selectivity against specific biological targets.
Key Modifications:
- Substitution Patterns : Variations in substituents on the benzothiazole ring can enhance binding affinity to target proteins.
- Hydroxyl Group Positioning : The position of the hydroxyl group on the pyrazole ring has been linked to improved anti-inflammatory activity.
- Ethyl Group Influence : The ethyl ester group may enhance solubility and bioavailability, contributing to overall efficacy.
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Z | 4 | |
| R₁ (I > 2σ(I)) | 0.050 | |
| Dihedral Angle (Pyrazole-Benzothiazole) | 79.25° |
Q. Table 2: Synthetic Optimization Checklist
| Factor | Optimal Condition | Impact |
|---|---|---|
| Solvent | Acetonitrile | Polarity enhances cyclization |
| Catalyst | K₂CO₃ | Base strength affects deprotonation |
| Crystallization Method | Slow evaporation (ethyl acetate) | Yields X-ray quality crystals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
